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Compound of Interest

Compound Name: Methyl Myristate

Cat. No.: B130059 Get Quote

Spectroscopic Identification of Methyl Myristate:
A Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for methyl
myristate, a saturated fatty acid methyl ester. The information enclosed is intended to aid in

the identification and characterization of this compound through nuclear magnetic resonance

(NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed

experimental protocols, data summaries, and visual aids are presented to support research

and development activities.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR,

and Mass Spectrometry for methyl myristate.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data of Methyl Myristate
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

3.67 Singlet 3H -O-CH₃

2.30 Triplet 2H -CH₂-C(=O)O-

1.62 Quintet 2H -CH₂-CH₂-C(=O)O-

1.26 Multiplet 20H -(CH₂)₁₀-

0.88 Triplet 3H CH₃-(CH₂)₁₁-

Data sourced from publicly available spectral databases.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹³C NMR Spectroscopic Data of Methyl Myristate
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Chemical Shift (δ) ppm Assignment

174.4 C=O

51.4 -O-CH₃

34.1 -CH₂-C(=O)O-

31.9 -(CH₂)n-

29.7 -(CH₂)n-

29.6 -(CH₂)n-

29.5 -(CH₂)n-

29.4 -(CH₂)n-

29.3 -(CH₂)n-

29.2 -(CH₂)n-

25.1 -CH₂-CH₂-C(=O)O-

22.7 CH₃-CH₂-

14.1 CH₃-CH₂-

Data sourced from publicly available spectral databases.[1]

Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands of Methyl Myristate

Wavenumber (cm⁻¹) Intensity Assignment

2924 Strong C-H stretch (asymmetric, CH₂)

2853 Strong C-H stretch (symmetric, CH₂)

1743 Strong C=O stretch (ester)

1465 Medium C-H bend (CH₂)

1170 Strong C-O stretch (ester)
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Data sourced from publicly available spectral databases.

Mass Spectrometry (MS)
Table 4: Major Mass Fragments of Methyl Myristate (Electron Ionization)

Mass-to-Charge Ratio
(m/z)

Relative Intensity Assignment

242 Low [M]⁺ (Molecular Ion)

211 Medium [M - OCH₃]⁺

199 Low [M - C₃H₇]⁺

143 Medium [C₈H₁₅O₂]⁺

87 High [CH₃OC(=O)CH₂CH₂]⁺

74 Very High (Base Peak)
[CH₃OC(=O)H₂]⁺ (McLafferty

rearrangement)

Data sourced from publicly available spectral databases.[2]

Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented

above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of methyl myristate.

Materials:

Methyl myristate sample

Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard

5 mm NMR tubes
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NMR Spectrometer (e.g., 400 MHz)[3]

Procedure:

Sample Preparation: Dissolve approximately 10-20 mg of methyl myristate in 0.6-0.7 mL of

CDCl₃ containing 0.03% (v/v) TMS in a clean, dry 5 mm NMR tube.

Instrument Setup:

Insert the sample tube into the NMR spectrometer.

Lock the spectrometer onto the deuterium signal of the CDCl₃.

Shim the magnetic field to achieve optimal homogeneity.

¹H NMR Acquisition:[3][4]

Acquire the ¹H NMR spectrum using a standard single-pulse sequence.

Typical parameters include a 90° pulse angle, a spectral width of 12-16 ppm, a relaxation

delay of 1-5 seconds, and an acquisition time of 2-4 seconds.[3]

Collect a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise

ratio.

¹³C NMR Acquisition:[5]

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., inverse-

gated decoupling to minimize the Nuclear Overhauser Effect for quantitative analysis).[5]

Typical parameters include a 30-45° pulse angle, a spectral width of 200-250 ppm, and a

relaxation delay of 2-10 seconds.[5]

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural

abundance of ¹³C.

Data Processing:
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Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase correct the spectra.

Perform baseline correction.

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H and the CDCl₃

signal at 77.16 ppm for ¹³C.[5]

Integrate the signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
Objective: To obtain the infrared absorption spectrum of methyl myristate.

Materials:

Methyl myristate sample

Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR)

accessory or salt plates (e.g., NaCl or KBr) for thin-film analysis.

Procedure (using ATR-FTIR):

Background Spectrum: Record a background spectrum of the clean ATR crystal to account

for atmospheric and instrumental absorptions.

Sample Application: Place a small drop of liquid methyl myristate directly onto the ATR

crystal.

Spectrum Acquisition:

Acquire the sample spectrum over a typical mid-IR range of 4000-400 cm⁻¹.[6]

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

Data Processing:
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The software will automatically ratio the sample spectrum against the background

spectrum to produce the final absorbance or transmittance spectrum.

Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry (MS)
Objective: To obtain the mass spectrum of methyl myristate and identify its molecular ion and

fragmentation pattern.

Materials:

Methyl myristate sample

Gas Chromatograph-Mass Spectrometer (GC-MS) system with an electron ionization (EI)

source.

Helium carrier gas.

Appropriate solvent for sample dilution (e.g., hexane or dichloromethane).

Procedure:

Sample Preparation: Prepare a dilute solution of methyl myristate (e.g., 1 mg/mL) in a

suitable volatile solvent.

GC-MS Instrument Setup:

GC Conditions:

Injector Temperature: 250 °C

Column: A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film

thickness).

Oven Temperature Program: Start at a suitable initial temperature (e.g., 100 °C), hold

for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 250-280

°C and hold for several minutes.[7]
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Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.[8]

Mass Range: Scan from m/z 40 to 400.

Ion Source Temperature: 230 °C.

Transfer Line Temperature: 280 °C.

Injection and Acquisition: Inject a small volume (e.g., 1 µL) of the prepared sample solution

into the GC-MS system. The data acquisition will be initiated by the instrument control

software.

Data Analysis:

Identify the peak corresponding to methyl myristate in the total ion chromatogram (TIC).

Extract the mass spectrum for that peak.

Identify the molecular ion peak and major fragment ions.

Compare the obtained spectrum with a library of mass spectra (e.g., NIST, Wiley) for

confirmation.

Visualizations
The following diagrams illustrate key workflows and relationships in the spectroscopic analysis

of methyl myristate.
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Figure 1: General workflow for the spectroscopic identification of a chemical compound.

Methyl Myristate
[C₁₅H₃₀O₂]⁺˙
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Alkyl chain cleavage
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Figure 2: Key fragmentation pathways of methyl myristate in EI-MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. METHYL MYRISTATE(124-10-7) 13C NMR spectrum [chemicalbook.com]

2. Methyl Myristate | C15H30O2 | CID 31284 - PubChem [pubchem.ncbi.nlm.nih.gov]

3. pubs.sciepub.com [pubs.sciepub.com]

4. scispace.com [scispace.com]

5. bch.ro [bch.ro]

6. researchgate.net [researchgate.net]

7. docs.nrel.gov [docs.nrel.gov]

8. Rapid detection of taxonomically important fatty acid methyl ester and steroid biomarkers
using in situ thermal hydrolysis/methylation mass spectrometry (THM-MS): implications for
bioaerosol detection - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Spectroscopic data (NMR, IR, Mass Spec) of methyl
myristate for identification.]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b130059#spectroscopic-data-nmr-ir-mass-spec-of-
methyl-myristate-for-identification]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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